molecular formula C5H8O2S B6182618 rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans CAS No. 2613388-95-5

rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans

Cat. No. B6182618
CAS RN: 2613388-95-5
M. Wt: 132.2
InChI Key:
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Description

Rac-(1R,3R)-3-sulfanylcyclobutane-1-carboxylic acid, trans (rac-SCBC) is a novel cyclic sulfonium compound that has recently been the subject of increasing scientific research. It is a sulfur-containing compound with a cyclic structure and a carboxylic acid functional group. Rac-SCBC has been found to possess a broad range of biological activities, and is of particular interest due to its potential applications in medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Rac-SCBC has been the subject of increasing scientific research due to its potential applications in a variety of areas. Rac-SCBC has been found to possess antioxidant, anti-inflammatory, and anti-microbial activities, and is of particular interest for its potential applications in medicinal chemistry, biochemistry, and materials science. Rac-SCBC has also been investigated for its role in the regulation of gene expression, and its potential to modulate the activity of enzymes involved in the metabolism of drugs and other compounds.

Mechanism of Action

The exact mechanism of action of rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans is not yet fully understood. However, it is believed that rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans acts as a ligand for certain proteins and enzymes, and as a result, can modulate their activity. Rac-SCBC has also been shown to interact with DNA, and is thought to be involved in the regulation of gene expression.
Biochemical and Physiological Effects
Rac-SCBC has been found to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans has antioxidant, anti-inflammatory, and anti-microbial activities. Rac-SCBC has also been found to possess antifungal, antiviral, and antiparasitic activities. In vivo studies have demonstrated that rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans can modulate the activity of enzymes involved in the metabolism of drugs and other compounds, and can also regulate the expression of certain genes.

Advantages and Limitations for Lab Experiments

The use of rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans in laboratory experiments has several advantages. Rac-SCBC is relatively easy to synthesize, and is relatively stable under a variety of conditions. Additionally, rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans is non-toxic and has a low molecular weight, making it ideal for use in biochemical and physiological studies. However, rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans is not commercially available, and must be synthesized in the laboratory.

Future Directions

Rac-SCBC has a wide range of potential applications in medicinal chemistry, biochemistry, and materials science. Further research is needed to fully understand the biochemical and physiological effects of rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans, as well as its potential to modulate the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, further research is needed to explore the potential applications of rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans in drug design and development, as well as its potential to regulate gene expression. Finally, further research is needed to develop efficient and cost-effective methods for the synthesis of rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans.

Synthesis Methods

Rac-SCBC can be synthesized through a variety of methods, including the reaction of 1,3-dithiane with aldehydes, the reaction of 1,3-dithiane with esters, and the reaction of 1,3-dithiane with anhydrides. The reaction of 1,3-dithiane with aldehydes is the most commonly used method for the synthesis of rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans. In this method, 1,3-dithiane is reacted with an aldehyde in the presence of a base, such as sodium hydroxide, to form a dithiane-aldehyde adduct. The adduct is then treated with sulfuric acid to yield rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclobutene", "Sodium sulfide", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclobutene is reacted with sodium sulfide in the presence of a catalytic amount of bromine to yield rac-(1r,3r)-1,2-dibromocyclobutane.", "Step 2: The dibromocyclobutane is treated with sodium hydroxide to form rac-(1r,3r)-1,2-dihydroxycyclobutane.", "Step 3: The diol is reduced with sodium borohydride to give rac-(1r,3r)-3-hydroxycyclobutane.", "Step 4: The hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group using TBDMS chloride and imidazole.", "Step 5: The protected alcohol is oxidized with sodium chlorite to yield rac-(1r,3r)-3-t-butyldimethylsilyloxy-cyclobutane.", "Step 6: The TBDMS group is removed with hydrochloric acid to give rac-(1r,3r)-3-hydroxycyclobutane.", "Step 7: The hydroxyl group is converted to a sulfhydryl group using thionyl chloride and sodium sulfide.", "Step 8: The resulting thiol is reacted with ethyl chloroformate to form rac-(1r,3r)-3-sulfanylpropanoic acid ethyl ester.", "Step 9: The ester is hydrolyzed with sodium hydroxide to yield rac-(1r,3r)-3-sulfanylpropanoic acid.", "Step 10: The carboxylic acid is decarboxylated with sodium bicarbonate in methanol to give rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans." ] }

CAS RN

2613388-95-5

Molecular Formula

C5H8O2S

Molecular Weight

132.2

Purity

95

Origin of Product

United States

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